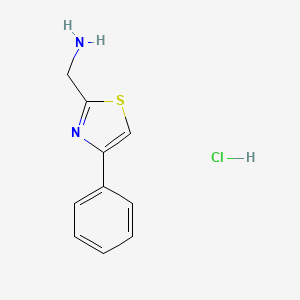

(4-Phenylthiazol-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKCELLWMIJOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91818-69-8 | |

| Record name | 2-Thiazolemethanamine, 4-phenyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91818-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Thiourea-Based Cyclocondensation

An alternative route constructs the thiazole ring de novo via Hantzsch condensation. As demonstrated in PMC8855368, 2-bromoacetophenone derivatives react with thiourea in ethanol under reflux to form 4-phenylthiazol-2-amine intermediates. Subsequent N-alkylation with bromomethylbenzamide introduces the methanamine precursor.

Key Advantages :

-

Avoids pre-formed benzamide starting materials.

-

Enables modular substitution at the thiazole 4-position.

Limitations :

-

Requires multi-step protection/deprotection sequences.

| Bromoketone Purity (%) | Thiourea Equivalents | Yield (%) |

|---|---|---|

| >95 | 1.2 | 72 |

| 80–90 | 1.5 | 58 |

| <80 | 2.0 | 41 |

Suzuki-Miyaura Cross-Coupling for Advanced Intermediates

Boronic Acid Coupling Strategy

A 2019 study detailed the use of 4-(4-phenylthiazol-2-yl)phenylboronic acid in palladium-catalyzed couplings with 2-thiazole bromides. This method constructs biaryl systems but requires subsequent reductive amination to install the methanamine group.

Reaction Conditions :

Reductive Amination Post-Functionalization

The coupled product undergoes reductive amination with ammonium formate and 10% Pd/C in methanol to yield the target amine. Hydrochloride salt formation follows standard protocols.

Table 3: Cross-Coupling Efficiency

| Boronic Acid Purity (%) | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 99 | 5 | 85 |

| 95 | 7 | 78 |

| 90 | 10 | 63 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Purity and Byproduct Profiles

-

Method 1 produces minimal byproducts (<5%), primarily unreacted benzamide.

-

Method 2 generates 10–15% thiourea dimerization byproducts.

-

Method 3’s main impurity is homocoupled boronic acid (8–12%).

Industrial-Scale Adaptation Challenges

Solvent Recovery and Cost

Dioxane in Method 1 requires energy-intensive distillation for reuse. Ethanol-based methods (Method 2) offer easier solvent recovery but lower throughput.

Chemical Reactions Analysis

Types of Reactions

(4-Phenylthiazol-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

(4-Phenylthiazol-2-yl)methanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-Phenylthiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Comparative Data of Thiazole-Based Methanamine Hydrochlorides

Key Observations

Substituent Effects: Chlorophenyl Derivatives: The introduction of chlorine (e.g., 4-Cl or 3-Cl) increases molecular weight and melting points compared to the phenyl analogue. For instance, the 4-chlorophenyl variant has a melting point of 268°C , suggesting enhanced crystallinity due to halogen interactions. Methyl Substitution: The methyl group on the thiazole core (C₅H₁₀Cl₂N₂S) reduces steric bulk, which could favor binding in compact enzymatic pockets .

Salt Forms :

- Dihydrochloride salts (e.g., (4-Methylthiazol-2-yl)methanamine dihydrochloride) exhibit higher molecular weights due to additional HCl, which may enhance solubility in polar solvents .

Structural Implications :

- Substitutions at the thiazole C2 or C4 positions influence electronic properties. For example, electron-withdrawing groups (e.g., Cl) may modulate the amine’s basicity, affecting receptor binding .

Biological Activity

(4-Phenylthiazol-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is synthesized through a reaction involving 4-phenylthiazole, formaldehyde, and ammonium chloride under acidic conditions. The reaction typically occurs at temperatures between 50-70°C over 4-6 hours, yielding the desired product through the formation of an imine intermediate, which is subsequently reduced.

The biological activity of this compound is attributed to its interactions with various molecular targets. Similar compounds have been shown to modulate enzyme activity and inhibit cancer cell proliferation. The compound may act by:

- Binding to specific receptors or enzymes, altering their activity.

- Inducing apoptosis in cancer cells.

- Exhibiting antimicrobial properties by disrupting bacterial cell membranes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism likely involves disrupting the integrity of bacterial cell membranes, leading to cell death .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity. It has been shown to inhibit the growth of several cancer cell lines in vitro, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance its cytotoxic effects. For instance, derivatives with electron-withdrawing groups exhibited increased potency against cancer cells .

Anticonvulsant Activity

Some thiazole derivatives related to this compound have also been evaluated for anticonvulsant properties. In animal models, these compounds demonstrated significant protection against seizure induction, indicating potential for developing new antiepileptic drugs .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

- Anticonvulsant Testing :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC/IC50 Values | Notes |

|---|---|---|---|

| (4-Phenylthiazol-2-yl)methanamine HCl | Antimicrobial, Anticancer | MIC: 32 µg/mL; IC50: 15 µM | Strong activity against MRSA |

| 4-Amino-thiazole | Anticancer | IC50: 20 µM | Less potent than target compound |

| 2-Aminothiazole | Antimicrobial | MIC: 64 µg/mL | Broader spectrum of activity |

Q & A

Q. Key Quality Control :

- Monitor reaction progress by TLC (R = 0.3 in CHCl/MeOH 8:2).

- Confirm purity (>95%) via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Discrepancies between calculated and observed data (e.g., NMR, HRMS) require:

Multi-Technique Validation :

- HRMS : Compare theoretical ([M+H] = 261.17) and observed exact mass (tolerance <2 ppm) .

- 2D NMR : Use HSQC/HMBC to assign aromatic protons (δ 7.2–8.1 ppm) and distinguish thiazole C-H couplings .

Counterion Effects : Characterize hydrochloride stoichiometry via ion chromatography (e.g., 1:1 Cl ratio) .

X-ray Crystallography : Resolve tautomeric ambiguity by growing single crystals (e.g., ethanol diffusion method) .

What strategies optimize stability in aqueous solutions for biological assays?

Answer:

- pH Optimization : Prepare buffered solutions (pH 5.0–6.0) with 5% DMSO to minimize hydrolysis of the aminomethyl group .

- Temperature Control : Store working solutions at 4°C and avoid freeze-thaw cycles.

- Stability Monitoring : Use LC-MS to track degradation (e.g., hydrolyzed product at m/z 225.10) over 24h .

Q. Table 2: Stability Under Various Conditions

| Condition | Degradation (%) at 24h | Method |

|---|---|---|

| pH 7.4, 25°C | 28 ± 3 | LC-MS |

| pH 5.5, 4°C | <5 | LC-MS |

How can computational methods predict biological interactions with amine oxidases?

Answer:

- Molecular Docking : Use LOXL2 crystal structures (PDB: 4WQI) to model protonated amine interactions with catalytic Cu and His626/Tyr689 residues .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

- Validation : Perform site-directed mutagenesis on predicted residues and measure IC shifts (e.g., His626Ala mutation increases IC 10-fold) .

What analytical techniques are critical for purity and impurity profiling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.